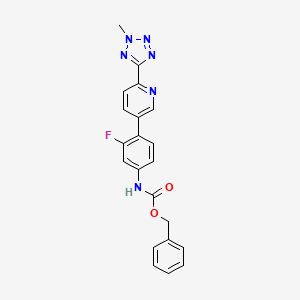

benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

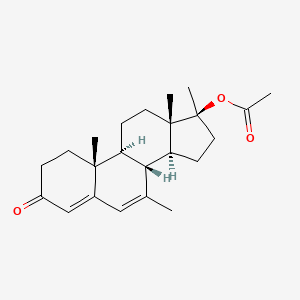

Molecular Structure Analysis

The molecular formula of this compound is C21H17FN6O2 . It includes a benzyl group attached to a carbamate group, which is further connected to a phenyl ring. This phenyl ring is substituted with a 3-fluoro group and a 6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 404.4 g/mol .Aplicaciones Científicas De Investigación

Pharmacophore Design and Kinase Inhibition

The literature review reveals insights into the pharmacophore design of kinase inhibitors, emphasizing compounds with tri- and tetra-substituted imidazole scaffolds known for their selectivity in inhibiting p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for pro-inflammatory cytokine release, suggesting that benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate could potentially be explored within this context for its efficacy as a kinase inhibitor, given the relevance of its structural features to those of known inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optoelectronic Materials

Further exploration highlights the potential use of related compounds in optoelectronic materials. For instance, quinazoline and pyrimidine derivatives have been utilized in the development of luminescent small molecules, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The integration of similar molecular structures into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials, suggesting possible research applications of benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Cytochrome P450 Isoform Inhibition

The compound's potential interaction with cytochrome P450 isoforms is also of interest, considering the critical role of these enzymes in drug metabolism and the potential for drug-drug interactions. Studies on chemical inhibitors of these isoforms could provide a foundation for investigating the effects of benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate on various CYP isoforms, which could lead to applications in predicting drug interactions and enhancing drug safety profiles (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Propiedades

IUPAC Name |

benzyl N-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O2/c1-28-26-20(25-27-28)19-10-7-15(12-23-19)17-9-8-16(11-18(17)22)24-21(29)30-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBJIBYBOVNDET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)

![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)